

The Architectural Blueprint of D-Sedoheptulose: A Technical Guide

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Compound of Interest

Compound Name: Sedoheptulose

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Abstract

D-**Sedoheptulose**, a seven-carbon ketose monosaccharide, is a pivotal intermediate in central metabolism, particularly within the non-oxidative branch of the Pentose Phosphate Pathway (PPP). While not as ubiquitous as hexoses like glucose, its role in generating essential biosynthetic precursors makes it a molecule of significant interest. This technical guide provides an in-depth exploration of the structure of D-**sedoheptulose**, detailing its linear and cyclic forms, stereochemistry, and the experimental methodologies employed for its characterization. It serves as a comprehensive resource for professionals engaged in metabolic research and therapeutic development.

Physicochemical and Structural Identifiers

D-**Sedoheptulose**, systematically known as D-altro-heptulose, is a ketoheptose distinguished by a ketone functional group at the C2 position.^{[1][2][3]} Its fundamental properties are summarized below.

Property	Value	Source(s)
Systematic IUPAC Name	(3S,4R,5R,6R)-1,3,4,5,6,7-Hexahydroxyheptan-2-one	[1]
Other Names	D-altro-Hept-2-ulose, Pseudoheptulose, Volemulose	[1][2]
Molecular Formula	C ₇ H ₁₄ O ₇	[3]
Molar Mass	210.18 g/mol	[1]
CAS Number	3019-74-7	[1]
Appearance	White to off-white powder	[3]
Solubility	Soluble in water	[3]

Detailed Molecular Structure

The structure of D-**sedoheptulose** can be described in both an open-chain and multiple cyclic forms, which exist in equilibrium in aqueous solutions.[3]

Acyclic (Open-Chain) Structure

In its linear form, D-**sedoheptulose** features a seven-carbon backbone. The ketone group is located at the C2 position, and hydroxyl groups are attached to all other carbons (C1, C3, C4, C5, C6, and C7). The stereochemistry, as defined by the "D-altro" configuration, is specified by the orientations of the hydroxyl groups at the chiral centers from C3 to C6. This can be visualized using a Fischer projection.

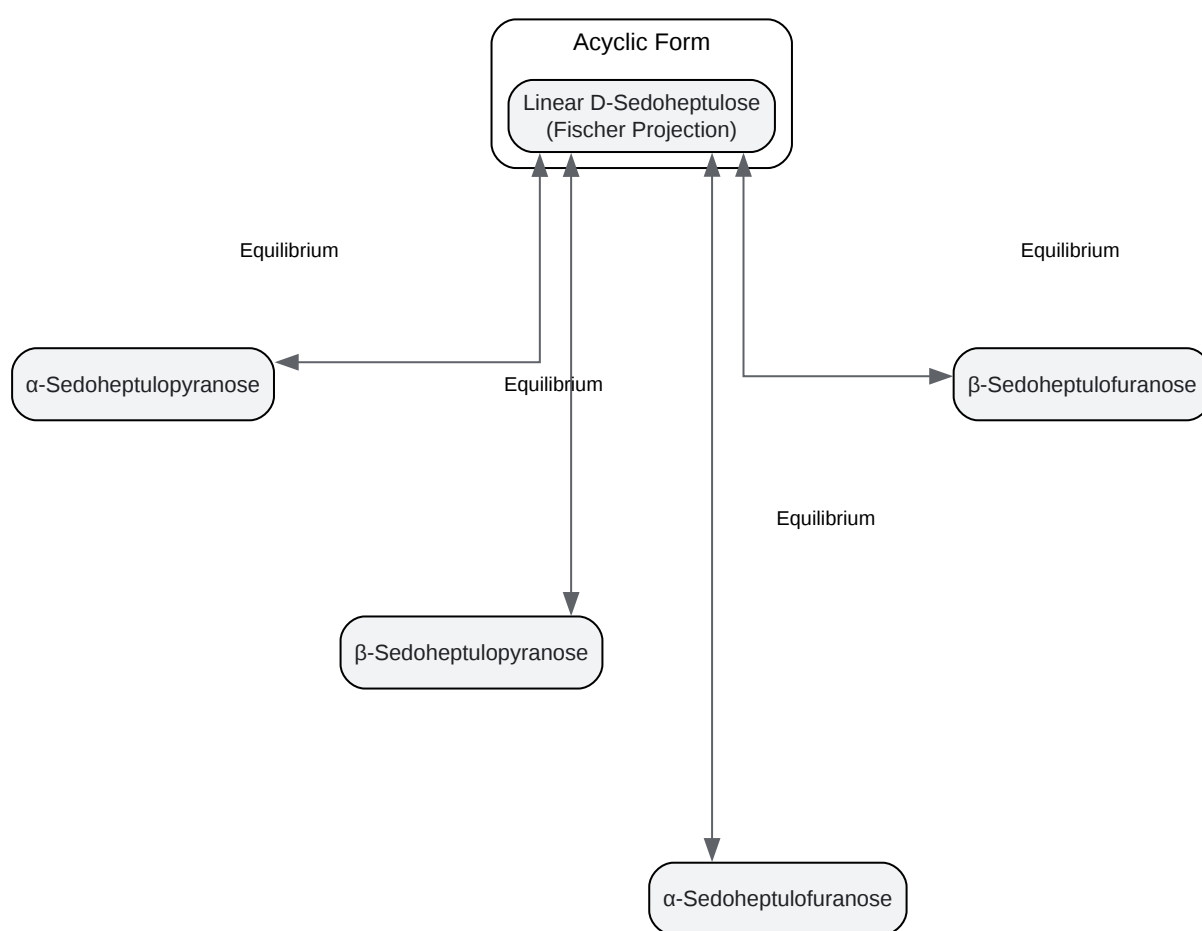
Cyclic Structures: Pyranose and Furanose Forms

In solution, the open-chain form of D-**sedoheptulose** cyclizes through an intramolecular hemiketal reaction.[3] This occurs when a hydroxyl group attacks the ketone carbonyl carbon (C2). Depending on which hydroxyl group participates, either a six-membered ring (pyranose) or a five-membered ring (furanose) is formed.

- Pyranose Form (C2-C7 cyclization): The hydroxyl group at C7 attacks the C2 ketone, forming a six-membered tetrahydropyran ring. This is the β-D-Sedoheptulopyranose form.

- Furanose Form (C2-C5 cyclization): The hydroxyl group at C5 attacks the C2 ketone, resulting in a five-membered tetrahydrofuran ring.

This cyclization creates a new stereocenter at the C2 carbon, known as the anomeric carbon. The two resulting stereoisomers are called anomers, designated as alpha (α) and beta (β), based on the orientation of the newly formed hydroxyl group relative to the CH_2OH group at C6. In solution, these anomeric forms are in equilibrium.



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Figure 1: Equilibrium of D-**Sedoheptulose** Forms in Solution.

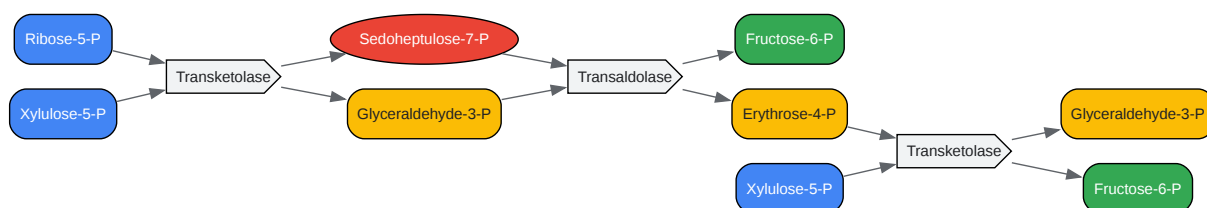
Biological Significance: Role in the Pentose Phosphate Pathway

The most significant biological role of D-**sedoheptulose** is as its 7-phosphate derivative, D-**sedoheptulose**-7-phosphate (S7P), a key intermediate in the non-oxidative phase of the Pentose Phosphate Pathway (PPP).[4][5] The PPP is a crucial metabolic route for generating NADPH for reductive biosynthesis and protecting against oxidative stress, as well as for producing ribose-5-phosphate (R5P), the precursor for nucleotide and nucleic acid synthesis. [6][7]

The formation and conversion of S7P are catalyzed by two enzymes: transketolase and transaldolase.[4]

- **Formation (Transketolase):** Transketolase transfers a two-carbon unit from xylulose-5-phosphate (Xu5P) to ribose-5-phosphate (R5P), yielding S7P and glyceraldehyde-3-phosphate (G3P).
- **Conversion (Transaldolase):** Transaldolase transfers a three-carbon unit from S7P to G3P, producing fructose-6-phosphate (F6P) and erythrose-4-phosphate (E4P).

These reversible reactions link the PPP with glycolysis and are fundamental to cellular carbon metabolism.[6]

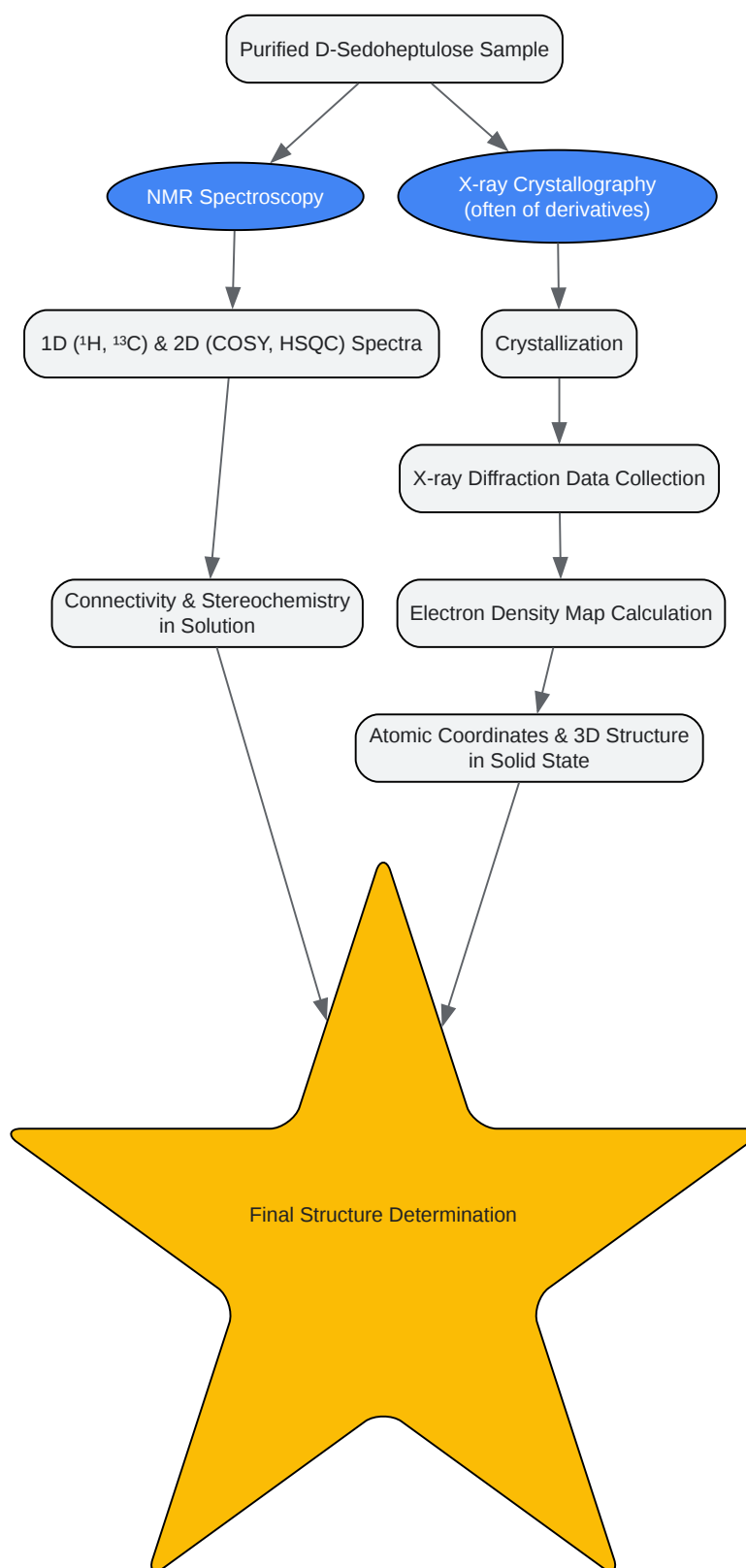


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Figure 2: Role of **Sedoheptulose**-7-P in the Pentose Phosphate Pathway.

Experimental Structure Elucidation

Determining the precise three-dimensional structure of a carbohydrate like D-**sedoheptulose** requires a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. While a definitive crystal structure for free D-**sedoheptulose** is not readily available in public repositories, due to the inherent difficulty in crystallizing small, flexible sugars, its structure has been confirmed through these methods applied to its derivatives and through comprehensive spectroscopic analysis.^{[8][9]}



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Figure 3: General Workflow for Carbohydrate Structure Elucidation.

Experimental Protocols

Protocol: NMR Spectroscopic Analysis of D-Sedoheptulose

This protocol outlines a representative method for determining the structure and assigning resonances for D-**sedoheptulose** in solution.

1. Sample Preparation:

- Dissolve 5-10 mg of purified D-**sedoheptulose** in 0.5 mL of deuterium oxide (D₂O, 99.9%).
- Lyophilize the sample and re-dissolve in D₂O two to three times to exchange all labile hydroxyl and amine protons for deuterium, which simplifies the ¹H spectrum.
- For the final analysis, dissolve the sample in 0.5 mL of D₂O containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
- Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

- Acquire spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) for optimal signal dispersion.[\[10\]](#)
- 1D ¹H Spectrum: Acquire a standard one-dimensional proton spectrum to identify the number of signals and their multiplicities. The anomeric protons typically resonate in a distinct downfield region.
- 1D ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. The anomeric carbons (C2) of the different cyclic forms will appear in the 90-110 ppm region.[\[11\]](#)
- 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the tracing of proton connectivity within each spin system (i.e., each anomer). This is critical for assigning protons along the carbon backbone.
- 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of carbon resonances

based on the already assigned proton resonances.

- 2D ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons separated by two or three bonds, which is crucial for confirming the overall carbon framework and identifying linkages across the anomeric carbon.

3. Data Analysis:

- Integrate the signals in the ^1H spectrum, particularly the well-resolved anomeric signals, to quantify the relative abundance of each anomer in the equilibrium mixture.
- Starting from the anomeric proton signals, use the COSY spectrum to "walk" along the carbon chain, assigning H2, H3, H4, etc., for each anomer.
- Use the HSQC spectrum to assign the corresponding C2, C3, C4, etc., based on the proton assignments.
- Confirm assignments and establish the pyranose vs. furanose ring structure using HMBC correlations (e.g., a correlation between H7 and C2 would confirm a pyranose ring).

Protocol: X-ray Crystallographic Analysis of a Sugar Derivative

This protocol describes a general method for determining the solid-state structure of a crystalline sugar or its derivative.

1. Crystallization:

- High-purity (>99%) material is required.
- Screen a wide range of conditions (precipitants, buffers, temperatures) to find suitable crystallization conditions. The hanging-drop or sitting-drop vapor diffusion method is commonly used.[\[8\]](#)[\[12\]](#)
- A typical setup involves mixing 1-2 μL of the concentrated sugar solution with an equal volume of a reservoir solution (e.g., containing polyethylene glycol or salts like ammonium

sulfate) and allowing it to equilibrate against the reservoir.

- Monitor for the growth of single, diffraction-quality crystals over days to weeks.

2. Data Collection:

- Select a suitable crystal and mount it on a goniometer head. For data collection at cryogenic temperatures (e.g., 100 K) to minimize radiation damage, the crystal is first cryo-protected by a brief soak in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) and then flash-cooled in liquid nitrogen.^[13]
- Mount the crystal on an X-ray diffractometer.
- Expose the crystal to a monochromatic X-ray beam and rotate it, collecting a series of diffraction images.^[14]

3. Structure Solution and Refinement:

- Process the diffraction images to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.^[14]
- Solve the "phase problem" using direct methods (for small molecules) to generate an initial electron density map.
- Build an initial atomic model into the electron density map.
- Refine the model against the experimental data, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor. The refined model provides precise atomic coordinates, defining bond lengths, bond angles, and the overall 3D conformation.^[12]

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